N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is an organic compound that features a pyrazole ring substituted with a carboxamide group, a methyl group, and a furan ring
Properties
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17-8-7-13(15-17)14(18)16(4)9-12-6-5-11(3)19-12/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBZQQWLYDIJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=NN(C=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using 5-methylfuran and an appropriate alkylating agent.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The methyl groups on the furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(5-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
N-methyl-N-[(5-methylthiophene-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its pyrrole and thiophene analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
